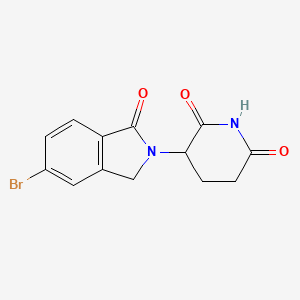
4-ethyl-2-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2-methoxybenzoic acid is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid, where the benzene ring is substituted with an ethyl group at the fourth position and a methoxy group at the second position. This compound is known for its applications in various fields, including chemistry and pharmaceuticals.
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Ethyl-2-methoxybenzoic acid can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 4-ethyl-2-methoxybenzene with carbon dioxide in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of 4-ethyl-2-methoxytoluene using strong oxidizing agents like potassium permanganate or chromium trioxide. The reaction is carried out in an acidic medium, and the product is purified through recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form 4-ethyl-2-methoxybenzyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, where the ethyl and methoxy groups direct the incoming substituents to specific positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones, carboxylic acids.
Reduction: Benzyl alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Applications De Recherche Scientifique
4-Ethyl-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its derivatives are often studied for their unique chemical properties.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-ethyl-2-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethyl and methoxy groups on the benzene ring influence the compound’s binding affinity and specificity. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target.
Comparaison Avec Des Composés Similaires
4-Methoxybenzoic Acid: Lacks the ethyl group, making it less hydrophobic and altering its reactivity.
4-Ethylbenzoic Acid: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
2-Methoxybenzoic Acid: The position of the methoxy group changes its electronic properties and reactivity.
Uniqueness: 4-Ethyl-2-methoxybenzoic acid is unique due to the combined presence of both ethyl and methoxy groups, which influence its chemical reactivity and biological activity. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 4-ethyl-2-methoxybenzoic acid can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "4-ethylphenol", "methanol", "sodium hydroxide", "carbon dioxide", "sulfuric acid", "potassium permanganate", "sodium bisulfite", "sodium hydroxide", "hydrochloric acid", "sodium carbonate", "sodium bicarbonate", "acetic anhydride", "glacial acetic acid" ], "Reaction": [ "4-ethylphenol is reacted with methanol and sodium hydroxide to form 4-ethyl-2-methoxyphenol", "4-ethyl-2-methoxyphenol is oxidized with potassium permanganate and sulfuric acid to form 4-ethyl-2-methoxybenzene-1,3-diol", "4-ethyl-2-methoxybenzene-1,3-diol is treated with sodium bisulfite to form 4-ethyl-2-methoxybenzene-1,3-disulfonate", "4-ethyl-2-methoxybenzene-1,3-disulfonate is hydrolyzed with sodium hydroxide to form 4-ethyl-2-methoxybenzoic acid", "4-ethyl-2-methoxybenzoic acid is purified by recrystallization from a mixture of hydrochloric acid, water, and ethanol", "The purified 4-ethyl-2-methoxybenzoic acid is treated with sodium carbonate and sodium bicarbonate to neutralize any remaining acid", "Acetic anhydride and glacial acetic acid are added to the neutralized 4-ethyl-2-methoxybenzoic acid to form the acetylated derivative, which can be used as an intermediate in further reactions" ] } | |
Numéro CAS |
3132-35-2 |
Formule moléculaire |
C10H12O3 |
Poids moléculaire |
180.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



